molecular formula C7H5BrFNO2 B7628587 3-Amino-2-bromo-6-fluorobenzoic acid

3-Amino-2-bromo-6-fluorobenzoic acid

Cat. No.: B7628587
M. Wt: 234.02 g/mol
InChI Key: PFWBIYIRJQLGRS-UHFFFAOYSA-N
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Description

3-Amino-2-bromo-6-fluorobenzoic acid is an organic compound with the molecular formula C7H5BrFNO2 It belongs to the class of benzoic acids and is characterized by the presence of amino, bromo, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-bromo-6-fluorobenzoic acid typically involves multiple steps starting from o-fluorobenzonitrile. The general synthetic route includes the following steps:

    Nitrification: o-Fluorobenzonitrile is subjected to nitrification to introduce a nitro group.

    Nitroreduction: The nitro group is then reduced to an amino group.

    Bromization: Bromine is introduced to the compound through a bromination reaction.

    Diazo-deamination: The amino group is converted to a diazonium salt, which is then deaminated.

    Hydrolysis: The final step involves hydrolysis to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure high purity and conversion rates. The use of catalysts and specific solvents can enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-bromo-6-fluorobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles. Conditions often involve the use of solvents like dichloromethane or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts are used.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 3-Amino-2-bromo-6-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The amino, bromo, and fluoro groups can form hydrogen bonds, halogen bonds, and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-bromo-6-fluorobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The presence of all three functional groups (amino, bromo, and fluoro) on the benzene ring allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-amino-2-bromo-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWBIYIRJQLGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Br)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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